molecular formula C12H20O B13640022 1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol CAS No. 85933-10-4

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol

Cat. No.: B13640022
CAS No.: 85933-10-4
M. Wt: 180.29 g/mol
InChI Key: HCPOYBYENQYVTB-UHFFFAOYSA-N
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Description

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol is a chemical compound with the molecular formula C12H20O It is characterized by the presence of an ethynyl group attached to a cyclohexanol ring, which is further substituted with four methyl groups

Preparation Methods

The synthesis of 1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3,3,5,5-tetramethylcyclohexanone with ethynylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, especially in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

1-Ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol can be compared with similar compounds such as:

    1-Ethynyl-1-cyclohexanol: This compound lacks the additional methyl groups, making it less sterically hindered and potentially more reactive.

    3,5-Dimethyl-1-hexyn-3-ol: This compound has a similar ethynyl group but differs in the cyclohexanol ring structure. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

CAS No.

85933-10-4

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-ethynyl-3,3,5,5-tetramethylcyclohexan-1-ol

InChI

InChI=1S/C12H20O/c1-6-12(13)8-10(2,3)7-11(4,5)9-12/h1,13H,7-9H2,2-5H3

InChI Key

HCPOYBYENQYVTB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C#C)O)(C)C)C

Origin of Product

United States

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